molecular formula C12H13N3O2S B8278924 2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide

2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide

Cat. No. B8278924
M. Wt: 263.32 g/mol
InChI Key: STNUHHSMYIGELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-amino-4-methyl-5-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c1-8-6-10(13)12(18(14,16)17)7-9(8)11-4-2-3-5-15-11/h2-7H,13H2,1H3,(H2,14,16,17)

InChI Key

STNUHHSMYIGELS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=N2)S(=O)(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-BuLi (1.7 M in pentane, 25 ml, 42 mmol) in dry THF at −78° C. was added 2-bromopyridine (1.9 ml, 20 mmol) in such a rate that the temperature did not exceed −70° C. The mixture was stirred for another 30 min at −78° C. A solution of ZnCl2 (2M in THF, 30 ml, 60 mmol) was added slowly and the cooling bath was removed and warmed to 20° C. 5-Iodo-2-aminobenzenesulfonamide (see compound 37) (1.0 g, 3.2 mmol) and Pd(PPh3)4 (0.3 g, 8 mol %) was added and the mixture was refluxed for 6 h. The THF was evaporated and the residue was treated with EDTA (53 g, 0.18 mol) and made slightly basic (pH=8-9) with 1 M NaOH followed by extraction with EtOAc (3×100 ml), drying (Na2SO4). The organic layer was concentrated to ca. 40 ml and n-hexane was added slowly. The product was filtered off, yielding 0.72 g (87%) of 2-amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide as light-yellow crystals. The product was further transformed by Method G (using cyclohexanecarboxaldehyde). M.p. 229-231° C.
Quantity
25 mL
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reactant
Reaction Step One
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1.9 mL
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reactant
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0 (± 1) mol
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1 g
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reactant
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0.3 g
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catalyst
Reaction Step Two
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53 g
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reactant
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0 (± 1) mol
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30 mL
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